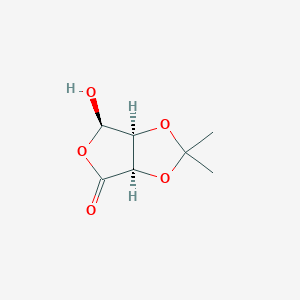
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Übersicht
Beschreibung
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, also known as 2-Aminotetralin (2-AT) or 1,2,3,4-tetrahydronaphthalen-2-amine (THN), is a stimulant drug . It has a chemical structure consisting of a tetralin group combined with an amine .
Molecular Structure Analysis
The molecular formula of this compound is C10H13ClFN . The InChI code isInChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10 (12)4-2-7 (8)5-9;/h1,3,5,10H,2,4,6,12H2;1H/t10-;/m0./s1 . The Canonical SMILES is C1CC2=C (CC1N)C=CC (=C2)F.Cl . Physical And Chemical Properties Analysis
The molecular weight of this compound is 201.67 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 201.0720553 g/mol . The topological polar surface area is 26 Ų . It has 13 heavy atoms . The complexity of the molecule is 160 .Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Amine-functionalized sorbents, which can be related to the structure of interest due to the presence of amine groups, have shown promise for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to effectively remove PFAS, suggesting potential environmental remediation applications for similar compounds (Ateia et al., 2019).
Materials Science
In the realm of materials science, the development and characterization of fluoropolymers, such as polytetrafluoroethylene (PTFE), highlight the importance of fluorinated compounds. These materials are valued for their chemical inertness, hydrophobicity, thermal stability, and low coefficient of friction, finding applications in coatings, lubrication, and the aerospace industry. This suggests potential applications for similarly structured compounds in creating or modifying materials with desirable physical and chemical properties (Puts et al., 2019).
Chemistry and Biochemistry
Fluorinated compounds, including those similar to "6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride," play a critical role in the synthesis of agrochemicals, showcasing methods for fluorine incorporation into these chemicals. The use of fluorine-containing building blocks is a prevalent approach, indicating the utility of fluorinated compounds in developing more effective pesticides with potentially enhanced properties (Wang et al., 2021).
Advanced Imaging and Diagnostics
The development of fluorophores and their use in molecular imaging, including cancer diagnostics, is an area where fluorinated compounds, similar in functional groups or reactivity to "this compound," may find application. These compounds can be used for real-time, non-invasive detection of cancer, illustrating the potential biomedical applications of fluorinated compounds in enhancing diagnostic imaging techniques (Alford et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds such as 2-aminotetralin have been shown to interact with serotonin and norepinephrine transporters .
Mode of Action
It’s structurally similar compound, 2-aminotetralin, has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Based on its similarity to 2-aminotetralin, it may potentially influence neurotransmitter levels in the brain .
Eigenschaften
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVAXAVZRQAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3288675.png)
![1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3288681.png)


amine](/img/structure/B3288706.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3288708.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B3288720.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3288728.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3288735.png)
![5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3288739.png)


